molecular formula C14H17N3OS B7583948 N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide

N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide

Numéro de catalogue: B7583948
Poids moléculaire: 275.37 g/mol
Clé InChI: ZQJCROVQNHCFEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research. DMAPT has been shown to have potent anti-cancer activity in various preclinical models, making it a promising candidate for further investigation.

Mécanisme D'action

DMAPT exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of various transcription factors, including NF-κB, STAT3, and HIF-1α, which are involved in cancer cell proliferation, survival, and angiogenesis. DMAPT also induces apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects
DMAPT has been found to have minimal toxicity in normal cells and tissues, making it a safe candidate for cancer therapy. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. DMAPT has also been found to have anti-angiogenic effects by inhibiting the expression of VEGF and other angiogenic factors.

Avantages Et Limitations Des Expériences En Laboratoire

DMAPT has several advantages for lab experiments, including its low toxicity and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, DMAPT has limited solubility in water, which can make it challenging to administer in vivo. Additionally, DMAPT has a short half-life, which may require frequent dosing to maintain therapeutic levels.

Orientations Futures

There are several future directions for DMAPT research. One potential application is in combination therapy with other anti-cancer agents. DMAPT has been shown to enhance the efficacy of various chemotherapeutic drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, further investigation is needed to determine the optimal dosing and administration of DMAPT for cancer therapy. Finally, the potential use of DMAPT in other disease states, such as inflammatory and autoimmune disorders, warrants further investigation.

Méthodes De Synthèse

The synthesis of DMAPT involves a multi-step process that includes the reaction of 2-chloronicotinic acid with dimethylamine, followed by the reaction of the resulting product with 2,5-dimethylthiophene-3-carboxylic acid. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer. DMAPT has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Propriétés

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-7-8-12(19-10)14(18)17(4)11-6-5-9-15-13(11)16(2)3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJCROVQNHCFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.